

# Spectroscopic Data for 2-Bromo-6-iodopyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: **2-Bromo-6-iodopyridin-3-ol**

Cat. No.: **B142197**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-6-iodopyridin-3-ol**. Due to the limited availability of experimentally derived spectra in public databases, this guide combines theoretical predictions based on established spectroscopic principles with data from analogous compounds to offer a robust analytical profile. This document is intended to support research and development activities by providing key spectroscopic data, detailed experimental protocols, and a logical workflow for spectral analysis.

## Chemical Identity

Property	Value
Compound Name	2-Bromo-6-iodopyridin-3-ol
Synonyms	2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol
CAS Number	129611-32-1 <a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrINO <a href="#">[1]</a>
Molecular Weight	299.89 g/mol <a href="#">[1]</a>
Chemical Structure	 Chemical structure of 2-Bromo-6-iodopyridin-3-ol

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2-Bromo-6-iodopyridin-3-ol**. These values are derived from computational models and analysis of structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 10.0 - 11.0	Singlet (broad)	1H	OH
~ 7.5 - 7.7	Doublet	1H	H-4
~ 7.2 - 7.4	Doublet	1H	H-5

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 150 - 155	C-3
~ 140 - 145	C-6
~ 130 - 135	C-5
~ 125 - 130	C-4
~ 110 - 115	C-2

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on substituent effects on the pyridine ring.

## Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity (%)	Assignment
299/301	~100 / ~98	[M] <sup>+</sup> (presence of Br and I isotopes)
220/222	Variable	[M - Br] <sup>+</sup>
172	Variable	[M - I] <sup>+</sup>
144	Variable	[M - Br - CO] <sup>+</sup>
93	Variable	[C <sub>5</sub> H <sub>4</sub> NO] <sup>+</sup>

Note: The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) and iodine (<sup>127</sup>I).

## Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
~ 3100	Medium	C-H stretch (aromatic)
~ 1600	Strong	C=C stretch (aromatic ring)
~ 1450	Medium	C=N stretch (aromatic ring)
~ 1200	Strong	C-O stretch (phenolic)
800 - 600	Strong	C-Br and C-I stretches

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **2-Bromo-6-iodopyridin-3-ol**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-6-iodopyridin-3-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 500 MHz).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe or dissolve it in a volatile solvent for injection.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the

presence of bromine and iodine.

## Infrared (IR) Spectroscopy

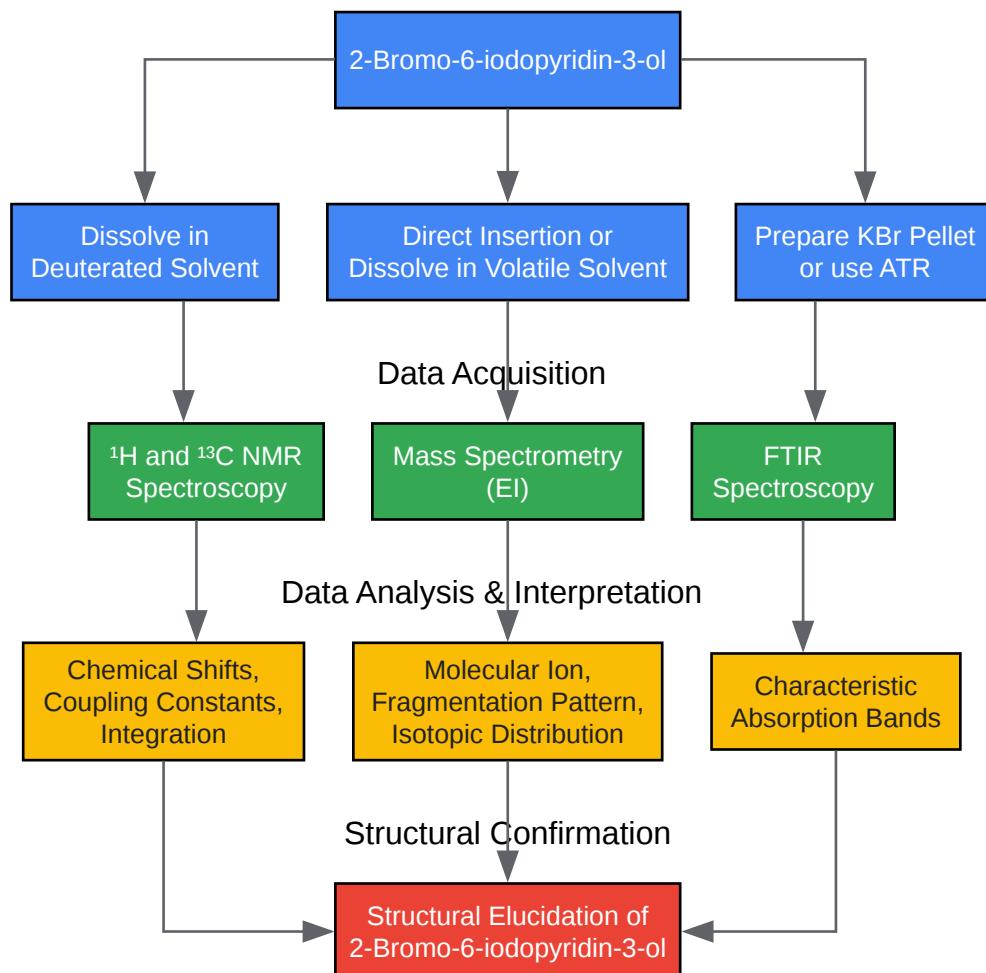
- Sample Preparation:
  - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

## Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-6-iodopyridin-3-ol**, from sample preparation to structural elucidation.

## Spectroscopic Analysis Workflow

## Sample Preparation

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## References

- 1. [calpaclab.com](http://calpaclab.com) [calpaclab.com]

- To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-6-iodopyridin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142197#spectroscopic-data-for-2-bromo-6-iodopyridin-3-ol-nmr-ms-ir>

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